9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester is a chemical compound with the molecular formula C25H31NO3 and a molecular weight of 393.531 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a hydroxyimino group at the 9-position and an undecyl ester group at the 4-position . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester typically involves the following steps:
Formation of 9-Hydroxyimino-9H-fluorene-4-carboxylic acid: This can be achieved by reacting 9H-fluorene-4-carboxylic acid with hydroxylamine under acidic conditions.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the undecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols
Major Products Formed
Wissenschaftliche Forschungsanwendungen
9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Hydroxyimino-9H-fluorene-4-carboxylic acid butyl ester
- 9-Oxo-9H-fluorene-4-carboxylic acid undecyl ester
- 9-Hydroxyimino-2,7-dinitro-9H-fluorene-4-carboxylic acid butyl ester
Uniqueness
9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the hydroxyimino group and the long undecyl ester chain differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C25H31NO3 |
---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
undecyl (9Z)-9-hydroxyiminofluorene-4-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-2-3-4-5-6-7-8-9-12-18-29-25(27)22-17-13-16-21-23(22)19-14-10-11-15-20(19)24(21)26-28/h10-11,13-17,28H,2-9,12,18H2,1H3/b26-24- |
InChI-Schlüssel |
DAUJZNKMWMMXCE-LCUIJRPUSA-N |
Isomerische SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N/O |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.